

Technical Guide: In-Silico Structural and Functional Analysis of the Peptide KWKLFFKKIGIGAVLKVLT

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Compound of Interest

Compound Name: KWKLFFKKIGIGAVLKVLT

Cat. No.: B1577668

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive in-silico analysis of the peptide with the sequence Lys-Trp-Lys-Leu-Phe-Lys-Lys-Ile-Gly-Ile-Gly-Ala-Val-Leu-Lys-Val-Leu-Thr (KWKLFFKKIGIGAVLKVLT). Based on its primary sequence, this peptide is predicted to be a cationic, amphipathic molecule, characteristic of antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs). Computational models predict a stable alpha-helical secondary structure, which facilitates a membrane-disruptive mechanism of action. This guide summarizes the predicted physicochemical properties, structural features, and a putative mechanism of action. Furthermore, it outlines standard experimental protocols for the validation of these computational predictions.

Predicted Physicochemical Properties

The fundamental physicochemical properties of KWKLFFKKIGIGAVLKVLT were calculated based on its amino acid composition. These properties are crucial for understanding the peptide's potential biological activity, solubility, and interaction with membranes. Computational approaches are frequently used to predict these key parameters in the initial stages of drug discovery[1][2].

Table 1: Predicted Physicochemical Properties

Property	Predicted Value
Molecular Weight	2083.7 g/mol
Amino Acid Count	18
Theoretical pI (Isoelectric Point)	10.59
Net Charge at pH 7.0	+5
Grand Average of Hydropathicity (GRAVY)	0.378
Hydrophobic Residues	50%

| Cationic Residues (Lys) | 27.8% |

Note: Properties were calculated using standard bioinformatics tools. The positive GRAVY score indicates a hydrophobic nature, while the high net positive charge is a hallmark of many AMPs and CPPs that interact with negatively charged bacterial membranes.

Predicted Secondary and Tertiary Structure

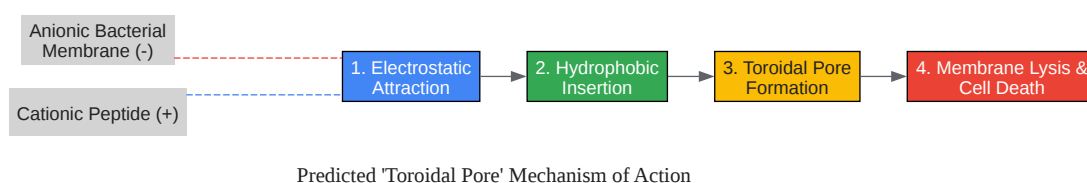
Computational prediction methods are vital for modeling peptide structures where experimental data is unavailable[3][4]. The sequence **KWKLFKKIGIGAVLKVLT** is predicted to form a stable alpha-helical secondary structure. This prediction is based on the high helical propensity of its constituent amino acids (e.g., Leu, Lys, Ala) and the common structural motif of membrane-active peptides[5].

To visualize the amphipathic nature of the predicted alpha-helix, a helical wheel diagram was generated. This projection displays the radial distribution of amino acid side chains as viewed down the helical axis[6][7][8]. The diagram clearly shows a separation of hydrophobic and hydrophilic (cationic) residues onto opposite faces of the helix. This amphipathic structure is critical for the peptide's ability to insert into and disrupt the lipid bilayer of cell membranes[5][7].

Caption: Helical wheel projection showing amphipathic character.

Predicted Mechanism of Action

Given its predicted structural features, **KWKLFKKIGIGAVLKVLT** is likely to function as a membrane-disrupting antimicrobial peptide. The mechanism for such peptides generally involves an initial electrostatic attraction to the negatively charged components of bacterial membranes, followed by membrane insertion and permeabilization[9][10][11]. The "Toroidal Pore" model is a commonly proposed mechanism where the peptides induce the lipid monolayers to bend continuously through the pore, which is lined by both the peptides and the lipid head groups[11].



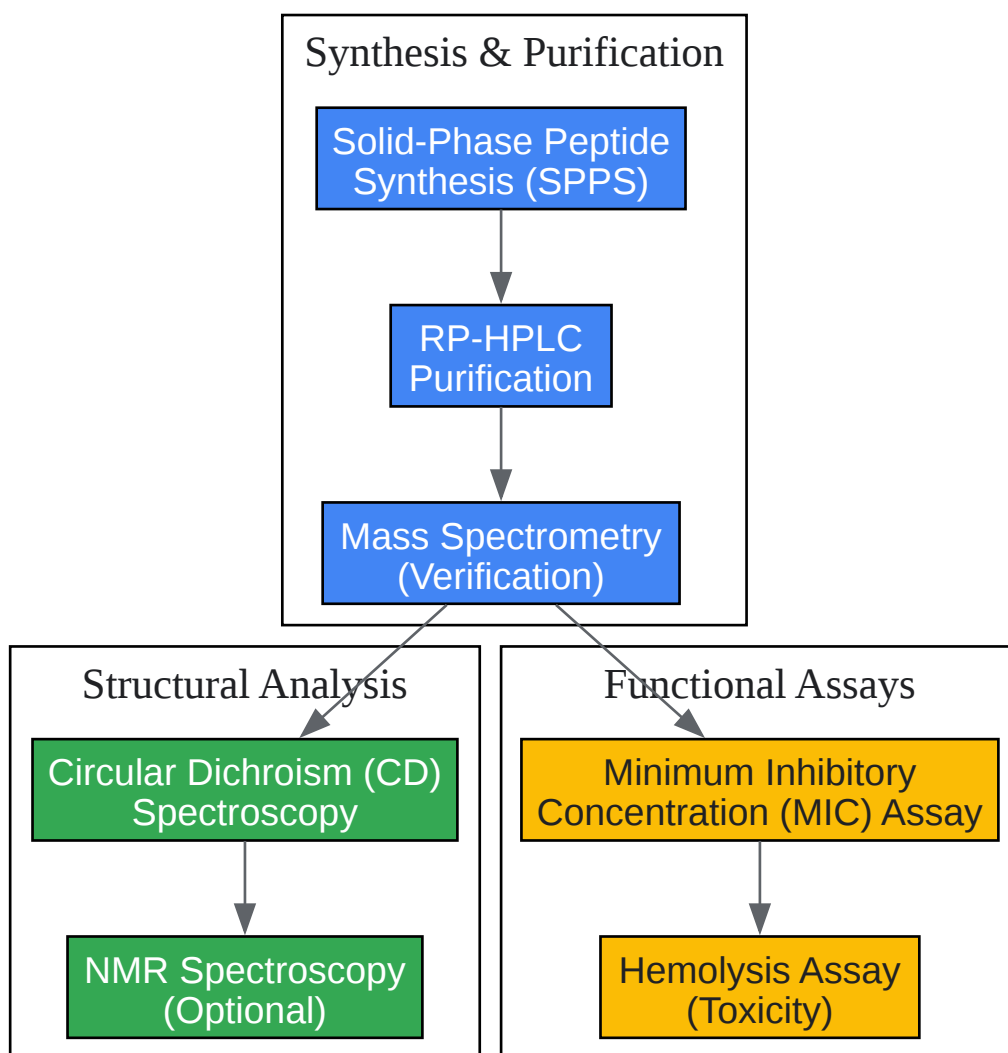
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Caption: Predicted mechanism of action for **KWKLFKKIGIGAVLKVLT**.

Experimental Protocols for Validation

The in-silico predictions presented here require experimental validation. The following section details standard protocols for peptide synthesis, structural characterization, and functional assessment.

The overall process for validating the predicted properties of the peptide involves synthesis, purification, structural analysis, and functional testing.



Experimental Validation Workflow

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Caption: Workflow for synthesis and validation of the peptide.

- **Synthesis:** The peptide will be synthesized using an automated solid-phase peptide synthesizer employing standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
- **Cleavage:** The synthesized peptide will be cleaved from the resin and deprotected using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
- **Purification:** The crude peptide will be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing

0.1% TFA.

- **Verification:** The purity and identity of the final peptide product will be confirmed by analytical RP-HPLC and mass spectrometry (MALDI-TOF or ESI-MS).

Circular Dichroism (CD) spectroscopy is a standard method for determining the secondary structure of peptides in different environments.

- **Sample Preparation:** A stock solution of the purified peptide is prepared in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). For membrane-mimicking environments, liposomes or membrane-mimetic solvents like trifluoroethanol (TFE) can be added.
- **Data Acquisition:** CD spectra are recorded from 190 to 260 nm at a controlled temperature (e.g., 25°C) using a quartz cuvette with a 1 mm path length.
- **Data Analysis:** The resulting spectra are analyzed for characteristic signatures. An alpha-helical structure will exhibit distinct negative bands at approximately 208 and 222 nm and a positive band around 192 nm. The percentage of helicity can be estimated from the mean residue ellipticity at 222 nm.

The Minimum Inhibitory Concentration (MIC) assay determines the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

- **Bacterial Culture:** A susceptible bacterial strain (e.g., *E. coli* ATCC 25922) is grown to the mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth).
- **Serial Dilution:** The peptide is serially diluted in a 96-well microtiter plate.
- **Inoculation:** The bacterial culture is diluted and added to each well to a final concentration of approximately 5×10^5 CFU/mL.
- **Incubation:** The plate is incubated at 37°C for 18-24 hours.
- **Determination of MIC:** The MIC is determined as the lowest peptide concentration in which no visible bacterial growth (turbidity) is observed.

Disclaimer: This document is based on in-silico predictions and established knowledge of peptide chemistry. All predictions require experimental verification.

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